molecular formula C7H5ClN2O4 B1581733 3,5-Dinitrobenzyl chloride CAS No. 74367-78-5

3,5-Dinitrobenzyl chloride

Cat. No.: B1581733
CAS No.: 74367-78-5
M. Wt: 216.58 g/mol
InChI Key: SMJODKZAFKWUJG-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzyl chloride is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of benzyl chloride where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Scientific Research Applications

3,5-Dinitrobenzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzyl compounds.

    Biology: It serves as a labeling reagent for the detection of biomolecules such as proteins and nucleic acids.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3,5-Dinitrobenzyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . Contact with water liberates toxic gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzyl chloride can be synthesized through a multi-step process. One common method involves the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol, followed by chlorination to obtain this compound . The reduction step typically uses a reducing agent such as sodium borohydride, while the chlorination step employs a chlorinating reagent like thionyl chloride or phosphorus trichloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the nitration of benzyl chloride to introduce the nitro groups at the desired positions. This is followed by purification steps to isolate the desired product. The process is optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substituted Benzyl Derivatives: Products formed from nucleophilic substitution reactions.

    Amino Derivatives: Products formed from the reduction of nitro groups.

    Benzaldehyde Derivatives: Products formed from the oxidation of the benzyl group.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzyl chloride: Similar structure but with nitro groups at the 2 and 4 positions.

    3,5-Dinitrobenzoyl chloride: Similar structure but with a carbonyl chloride group instead of a benzyl chloride group.

    2,4,6-Trinitrobenzyl chloride: Contains three nitro groups, making it more reactive.

Uniqueness

3,5-Dinitrobenzyl chloride is unique due to the specific positioning of the nitro groups, which imparts distinct reactivity and stability compared to other nitrobenzyl chlorides. This makes it particularly useful in selective synthetic applications where controlled reactivity is required.

Properties

IUPAC Name

1-(chloromethyl)-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJODKZAFKWUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072790
Record name Benzene, 1-(chloromethyl)-3,5-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74367-78-5
Record name 3,5-Dinitrobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74367-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-3,5-dinitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-3,5-dinitro-
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Record name Benzene, 1-(chloromethyl)-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-3,5-dinitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3,5-dinitrobenzyl chloride in the context of these research papers?

A1: this compound is primarily used as a derivatizing agent for analytical purposes. For instance, it is used to modify molecules for easier detection and analysis. In one study, it was reacted with [3H]methanol, a product of mild alkaline hydrolysis of methylated glutamic acid residues in chemotaxis proteins, to form [3H]methyl 3,5-dinitrobenzoate []. This derivatization facilitated the identification of the methylated amino acid through reverse-phase high-pressure liquid chromatography.

Q2: Why is the Mitsunobu reaction favored over traditional methods when esterifying specific D-amino acid derivatives with this compound?

A2: Traditional esterification methods using this compound under alkaline conditions proved challenging for certain D-amino acid derivatives with reactive side chains []. The Mitsunobu reaction provided a more effective alternative, enabling the successful activation of these derivatives into their respective 3,5-dinitrobenzyl esters []. This highlights the importance of reaction-specific conditions for efficient chemical synthesis.

Q3: Can you provide an example of how this compound contributes to building complex molecules?

A3: In the synthesis of "double-cavity calix[4]arenes," this compound plays a crucial role []. It acts as a building block by reacting with calix[4]arenes to form diethers []. These diethers are then further modified, with the nitro groups in this compound serving as handles for subsequent reactions, ultimately leading to the creation of the double-cavity structure [].

Q4: How does the incorporation of this compound into a molecule impact its fluorescence properties?

A4: Research indicates that 3,5-dinitrobenzyl alcohol, a derivative of this compound, acts as an effective quencher for the fluorescence of bis-(2,2bipyridine)-ruthenium(II)-5-amino-1,10-phenanthroline hexafluorophosphate (RuNH2) []. This quenching effect was observed when both molecules were covalently linked to a poly(N,N dimethylacrylamide) (PDMA) polymer []. This finding suggests that strategically incorporating 3,5-dinitrobenzyl derivatives into molecular systems could be used to modulate fluorescence properties.

Q5: Are there any documented biological applications of this compound derivatives?

A5: Research shows the use of a 3,5-dinitrobenzyl ester derivative of D-glutamine in a biological context []. This derivative was successfully used with a flexizyme to convert tRNA to the corresponding D-glutaminyl-tRNA []. This modified tRNA was then used to incorporate both D- and L-glutamine into a model peptide structurally similar to IFN-β []. This demonstrates the potential of this compound derivatives as tools in studying and manipulating biological processes.

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